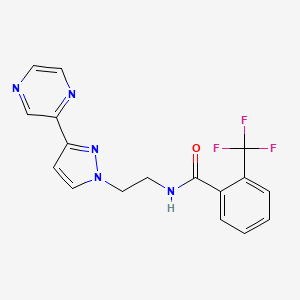

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Descripción

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl-substituted aromatic core, an ethyl linker, and a pyrazole ring bearing a pyrazine substituent. The compound’s structure integrates key pharmacophoric elements: the benzamide moiety provides a rigid planar framework, the trifluoromethyl group enhances lipophilicity and metabolic stability, and the pyrazine-pyrazole system introduces hydrogen-bonding and π-π stacking capabilities. Characterization would standardly employ $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry (MS) for structural confirmation .

Propiedades

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O/c18-17(19,20)13-4-2-1-3-12(13)16(26)23-8-10-25-9-5-14(24-25)15-11-21-6-7-22-15/h1-7,9,11H,8,10H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIUMIHBBGUQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrazine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to enhance efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 3.79 |

| Compound B | NCI-H460 (Lung Cancer) | 42.30 |

| Compound C | A549 (Lung Cancer) | 26.00 |

These findings suggest that N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide could exhibit similar cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer properties .

Anti-inflammatory Properties

The compound may also act as a modulator for receptors involved in inflammatory responses. Its ability to inhibit key kinases implicated in inflammation suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The inhibition of mycobacterial cytochrome P450 enzymes indicates that this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis. This mechanism highlights its potential as a therapeutic agent in tuberculosis treatment.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of various pyrazole derivatives, including N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide. The study demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting a promising therapeutic avenue for further development.

Case Study 2: Anti-tubercular Activity

A recent investigation focused on the anti-tubercular activity of this compound revealed that it effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), showcasing its potential as a novel anti-tubercular agent.

Mecanismo De Acción

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Quinoxaline Carboxamide Derivative ()

The compound N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide replaces the benzamide core with a quinoxaline carboxamide. The quinoxaline ring’s extended π-system may enhance binding to aromatic-rich biological targets (e.g., kinases) compared to the simpler benzamide framework. However, this modification could reduce metabolic stability due to higher electron density .

Bis(trifluoromethyl)benzamide Derivatives ()

Compounds such as N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide feature dual trifluoromethyl groups on the benzamide core. The increased lipophilicity from two CF$_3$ groups may improve membrane permeability but could compromise aqueous solubility.

Substituent Effects on Pyrazole and Pyrazine Moieties

Trifluoromethyl vs. Methyl Substituents ()

Pyrazole derivatives synthesized from trifluoroacetylacetone () bear CF$3$ or methyl groups at positions 3 and 5. The CF$3$ group’s strong electron-withdrawing effect stabilizes the pyrazole ring and enhances resistance to oxidative metabolism. In contrast, methyl substituents increase steric hindrance but lack the metabolic stability conferred by fluorine .

Pyrazine vs. Piperazine Linkers ()

Compounds like N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () utilize piperazine-ethyl linkers instead of pyrazine-pyrazole systems. Piperazine introduces basic nitrogen atoms, improving water solubility and enabling salt formation.

Research Findings and Data

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its biological activity, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features:

- Pyrazine ring

- Pyrazole ring

- Benzamide moiety

These structural components contribute to its interaction with biological targets, particularly enzymes involved in metabolic processes.

The primary biological activity of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is attributed to its inhibition of mycobacterial cytochrome P450 enzymes. This inhibition disrupts the metabolic pathways of Mycobacterium tuberculosis, leading to bacterial death and demonstrating significant anti-tubercular activity.

Antimicrobial Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has shown promising results against various strains of bacteria and fungi. For example:

- In vitro studies indicate that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy:

- Cell Line Studies : The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For instance, derivatives have shown IC50 values as low as 0.067 µM against specific cancer targets .

Case Study 1: Anti-Tubercular Activity

A study demonstrated that N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The mechanism involved binding to cytochrome P450 enzymes, disrupting essential metabolic processes necessary for bacterial survival.

Case Study 2: Anticancer Properties

In a comparative study involving various pyrazole derivatives, N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide exhibited significant cytotoxicity against lung cancer cell lines (A549), with an IC50 value indicating potent growth inhibition. This suggests its potential as a lead compound for further development in cancer therapeutics .

Research Findings Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

- Methodology :

-

Stepwise Functionalization : Use coupling reactions to attach the pyrazinylpyrazole moiety to the ethylamine backbone before introducing the trifluoromethylbenzamide group. This minimizes steric hindrance during amide bond formation .

-

Catalytic Conditions : Optimize yields (e.g., 56–95%) using triethylamine as a base and DMF as a solvent, as demonstrated in analogous benzamide syntheses .

-

Purification : Employ column chromatography (silica gel) with TLC monitoring (hexane/ethyl acetate gradients) to isolate intermediates .

- Key Data :

| Reaction Step | Catalyst/Solvent | Yield (%) |

|---|---|---|

| Pyrazole coupling | Triethylamine/DMF | 85–95 |

| Amide formation | NaOH/DCM | 31–56 |

Q. How can structural confirmation of the compound be achieved using spectroscopic and analytical techniques?

- Methodology :

- 1H NMR : Identify characteristic peaks for the pyrazinyl (δ 8.5–9.0 ppm), trifluoromethyl (δ 4.3–4.5 ppm for CF3), and ethyl linker (δ 3.8–4.2 ppm) .

- FTIR : Confirm amide C=O stretches (1650–1680 cm⁻¹) and pyrazinyl C=N vibrations (1600–1620 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to verify molecular ions (e.g., [M+H]+ ~480–520 m/z range for similar benzamides) .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the compound’s binding affinity to target proteins (e.g., CYP51 or orexin receptors)?

- Methodology :

-

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 (PDB: 5TZ1) or orexin receptors, focusing on hydrogen bonds with pyrazinyl nitrogen and hydrophobic contacts with the trifluoromethyl group .

-

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and reactive sites .

- Key Findings :

-

Trifluoromethyl groups enhance binding via hydrophobic interactions in CYP51 inhibitors (e.g., ΔG = −9.2 kcal/mol for similar analogs) .

-

Pyrazinyl moieties form π-π stacking with aromatic residues (e.g., Tyr118 in CYP51) .

Q. How can structural modifications improve metabolic stability without compromising bioactivity?

- Methodology :

-

SAR Studies : Replace the ethyl linker with cyclopropylmethyl (logP reduction from 3.2 to 2.8) to enhance microsomal stability, as seen in related compounds .

-

Isotopic Labeling : Use ¹⁸O or ¹⁹F NMR to track metabolic degradation pathways in liver microsomes .

- Data :

| Modification | logP | Metabolic Half-life (h) |

|---|---|---|

| Ethyl linker | 3.2 | 1.5 |

| Cyclopropylmethyl | 2.8 | 3.8 |

Q. What experimental designs address contradictions in biological activity data across in vitro and in vivo models?

- Methodology :

-

Dose-Response Curves : Compare IC50 values in CHO-K1 cells (e.g., orexin receptor assays) vs. murine models to identify species-specific effects .

-

Pharmacokinetic Profiling : Measure plasma protein binding (>95% for trifluoromethylbenzamides) and CSF penetration (20–30% for CNS targets) .

- Conflict Resolution :

-

Low in vivo efficacy despite high in vitro activity may result from poor BBB penetration. Introduce polar groups (e.g., hydroxyethyl) to improve solubility .

Methodological Challenges

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Approach :

- Use vapor diffusion with ethanol/water (7:3) at 4°C, as successful for analogous pyrazolylbenzamides .

- Additive screening (e.g., 2% PEG 400) improves crystal morphology .

Q. What strategies mitigate the compound’s potential off-target effects in kinase assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.